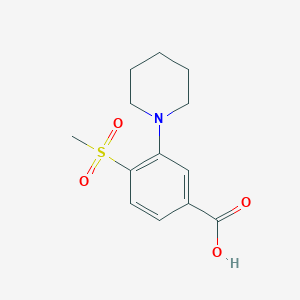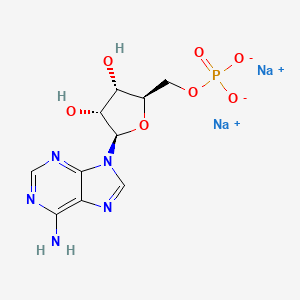
Adenosin-5'-monophosphat-Dinatriumsalz
Übersicht
Beschreibung
Adenosine 5'-monophosphate disodium salt, also known as Disodium Adenosine 5’-phosphate, is a nucleotide derivative that plays a crucial role in various biological processes. It is composed of adenosine, a ribose sugar, and a phosphate group, with two sodium ions to balance the charge. This compound is involved in energy transfer, signal transduction, and cellular metabolism.
Wissenschaftliche Forschungsanwendungen
Adenosine 5'-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Plays a role in studying cellular metabolism, signal transduction, and energy transfer.
Medicine: Investigated for its potential in treating cardiovascular diseases, as it affects platelet activation and blood flow.
Industry: Utilized in the production of energy drinks and supplements due to its role in energy metabolism .
Wirkmechanismus
Target of Action
Adenosine 5’-monophosphate disodium salt primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis . It also serves as a substrate for various metabolic enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
Mode of Action
Adenosine 5’-monophosphate disodium salt acts as an activator of AMPK . By binding to the γ-subunit of AMPK, it leads to the activation of the kinase . This activation triggers a cascade of events, including the activation of catabolic pathways and inhibition of anabolic pathways, ultimately leading to the regeneration of ATP .
Biochemical Pathways
Adenosine 5’-monophosphate disodium salt affects several biochemical pathways. It plays a significant role in energy metabolism, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) . It also impacts immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Pharmacokinetics
It is known to be soluble in water, dimethyl sulfoxide, and methanol , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Adenosine 5’-monophosphate disodium salt’s action are diverse. It enhances the synthesis of DNA, indicating increased cell proliferation . It also stimulates the proliferation of quiescent cells . Furthermore, it is known to boost immune activity .
Action Environment
The action, efficacy, and stability of Adenosine 5’-monophosphate disodium salt can be influenced by environmental factors. For instance, it is known to be air and moisture sensitive, and hygroscopic . Therefore, its storage and handling conditions can significantly impact its effectiveness.
Biochemische Analyse
Biochemical Properties
Adenosine Phosphate Disodium interacts with various enzymes, proteins, and other biomolecules. It affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .
Cellular Effects
Adenosine Phosphate Disodium has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Adenosine Phosphate Disodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine Phosphate Disodium change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Adenosine Phosphate Disodium vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Adenosine Phosphate Disodium is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Adenosine Phosphate Disodium is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Adenosine Phosphate Disodium and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine 5'-monophosphate disodium salt can be synthesized through several methods. One common approach involves the phosphorylation of adenosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, Adenosine 5'-monophosphate disodium salt is produced using enzymatic methods. Enzymes such as adenosine kinase and polyphosphate kinases are employed to catalyze the phosphorylation of adenosine. This method is preferred due to its high specificity and efficiency. The final product is obtained through filtration, drying, and milling processes .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5'-monophosphate disodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine and inorganic phosphate.
Oxidation-Reduction: It participates in redox reactions, particularly in cellular respiration and energy transfer.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Oxidation-Reduction: Involves reagents like NADH or FADH2 in biological systems.
Substitution: Requires specific reagents like alkyl halides or acyl chlorides under controlled temperatures and pH
Major Products
Hydrolysis: Adenosine and inorganic phosphate.
Oxidation-Reduction: Reduced or oxidized forms of adenosine derivatives.
Substitution: Various adenosine derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A higher-energy nucleotide involved in energy transfer.
Adenosine Diphosphate (ADP): A lower-energy nucleotide that can be converted to ATP.
Adenosine Monophosphate (AMP): A nucleotide involved in RNA synthesis and energy metabolism.
Uniqueness
Adenosine 5'-monophosphate disodium salt is unique due to its specific role in energy transfer and signal transduction. Unlike ATP, which is primarily involved in energy storage, Adenosine 5'-monophosphate disodium salt has a more specialized function in cellular signaling and metabolism. Its ability to interact with purinergic receptors also sets it apart from other nucleotides .
Eigenschaften
CAS-Nummer |
4578-31-8 |
|---|---|
Molekularformel |
C10H14N5NaO7P |
Molekulargewicht |
370.21 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
JWJUYEHEBGNNAE-MCDZGGTQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
Key on ui other cas no. |
149022-20-8 4578-31-8 |
Verwandte CAS-Nummern |
13474-03-8 |
Sequenz |
A |
Synonyme |
2' Adenosine Monophosphate 2' Adenylic Acid 2'-adenosine monophosphate 2'-adenylic acid 2'-AMP 5' Adenylic Acid 5'-Adenylic Acid 5'-Phosphate, Adenosine Acid, 2'-Adenylic Acid, 5'-Adenylic Adenosine 2' Phosphate Adenosine 2'-Phosphate Adenosine 3' Phosphate Adenosine 3'-Phosphate Adenosine 5' Phosphate Adenosine 5'-Phosphate Adenosine Monophosphate Adenosine Phosphate Dipotassium Adenosine Phosphate Disodium Adenylic Acid AMP Dipotassium, Adenosine Phosphate Disodium, Adenosine Phosphate Monophosphate, 2'-Adenosine Phosphaden Phosphate Dipotassium, Adenosine Phosphate Disodium, Adenosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


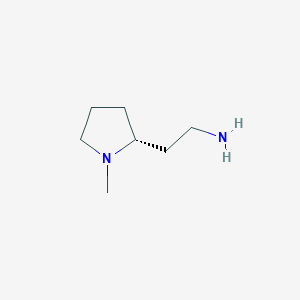
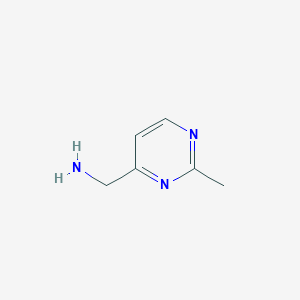

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
-amino]acetic acid](/img/structure/B1328725.png)
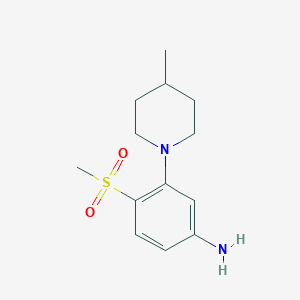
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)
